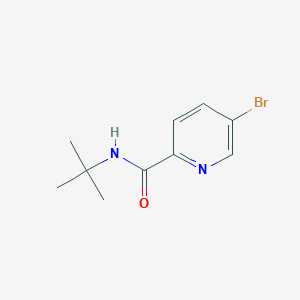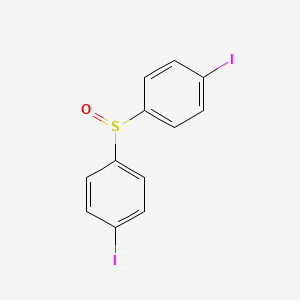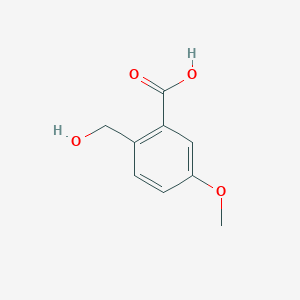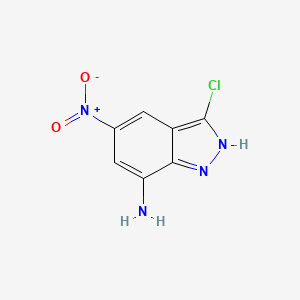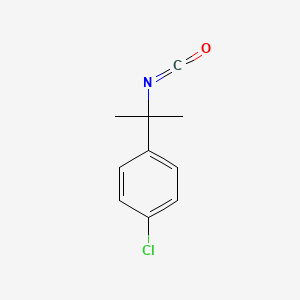![molecular formula C15H23NO B3055505 Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- CAS No. 651312-59-3](/img/structure/B3055505.png)
Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
描述
Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- is an organic compound that features both phenolic and amine functionalities This compound is of interest due to its unique structural properties, which combine a phenolic hydroxyl group with a dimethylaminomethyl substituent attached to a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Introduction of the Dimethylaminomethyl Group: This step involves the reaction of the cyclohexyl intermediate with formaldehyde and dimethylamine under acidic conditions to form the dimethylaminomethyl substituent.
Phenolic Hydroxyl Group Addition:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation units, and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The dimethylaminomethyl group can be reduced to form secondary or primary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Secondary or primary amines.
Substitution: Ethers, esters, or other substituted phenolic compounds.
科学研究应用
Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, while the dimethylaminomethyl group can interact with hydrophobic pockets or participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
3-(Dimethylamino)phenol: Similar in structure but lacks the cyclohexyl ring.
2-[(Dimethylamino)methyl]phenol: Similar but with the dimethylaminomethyl group attached to a different position on the phenol ring.
Uniqueness: Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- is unique due to the presence of both the cyclohexyl ring and the dimethylaminomethyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other phenolic compounds, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-[2-[(dimethylamino)methyl]cyclohexyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRYWFYYBBRJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434942 | |
| Record name | Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651312-59-3 | |
| Record name | Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)
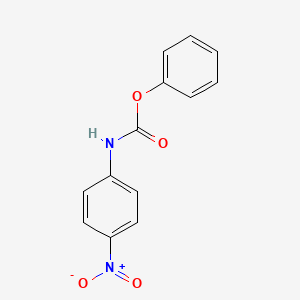
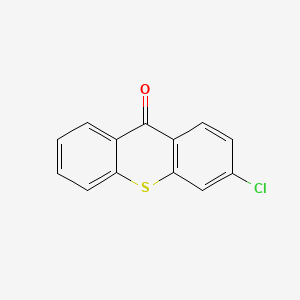
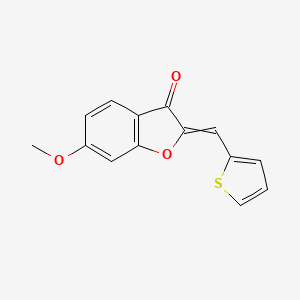


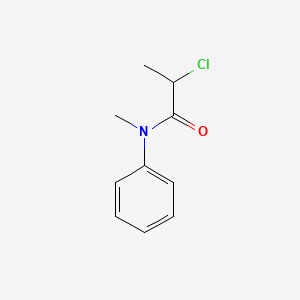
![3-[4-(2-Methylpropyl)phenyl]butan-2-one](/img/structure/B3055431.png)
![6-(4-((dimethylamino)methyl)phenyl)-5-methyl-3-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B3055432.png)
